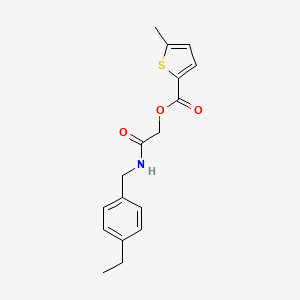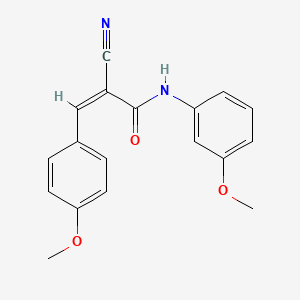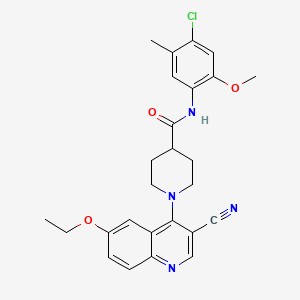
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a synthetic molecule that likely belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of the compound suggests it contains a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms, and a sulfonamide group, which is a common moiety in many drugs.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various strategies, including N-alkylation, aminohydroxylation, and reactions with electrophiles. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of sulfonamide derivatives, which can be further transformed into various bioactive molecules . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by reactions with different electrophiles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR (1H & 13C) and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the molecular framework and the identification of substituents on the aromatic rings, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including enzymatic inhibition, which is a key aspect of their biological activity. For example, some sulfonamide derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are important targets for the treatment of conditions such as Alzheimer's disease and diabetes, respectively . The specific chemical reactions and interactions of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide would need to be studied in detail to understand its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. The presence of methoxy and ethoxy groups in the compound suggests potential for moderate lipophilicity, which could affect its absorption and distribution in the body. Theoretical predictions of drug likeness properties, including the ability to cross the blood-brain barrier, are also relevant for assessing the compound's potential as a drug candidate .
Scientific Research Applications
Synthesis and Properties of Heterocyclic Compounds
Studies have developed synthetic methodologies for creating heterocyclic compounds, demonstrating the versatility of sulfonamide derivatives in the synthesis of complex molecules. For instance, Chernykh, Gridasov, and Petyunin (1976) described the synthesis of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, showcasing the reaction of 2-aminobenzenesulfonamide with diethyl oxalate or oxamic acid esters (Chernykh, Gridasov, & Petyunin, 1976).
Antimicrobial Activity
Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate have been evaluated for antimicrobial activity against various bacteria and fungi, indicating the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Cytotoxicity and Antitumor Activity
New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities, crucial for further anti-tumor activity studies (Gul et al., 2016).
Innovative Chemical Structures with Therapeutic Potentials
Research on the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated the potential for the oxidation of primary alcohols and hydrocarbons, showing the innovative application of sulfonamide derivatives in catalysis and potentially therapeutic contexts (Ghorbanloo & Alamooti, 2017).
properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-28-18-6-4-16(5-7-18)20-12-13-21(24-23-20)29-15-14-22-30(25,26)19-10-8-17(27-2)9-11-19/h4-13,22H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPODOQQFNEADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2550203.png)
![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)

![5-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)
![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2550221.png)